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6,7,4'-Trihydroxy-3-

methoxyflavone

CAS No.: 159506-37-3

Cat. No.: B11832698

Get Quote

Introduction & Compound Profile
Compound: 6,7,4'-Trihydroxy-3-methoxyflavone Class: 3-O-Methylated Flavonol Chemical

Structure Significance:

3-Methoxy Group: Increases lipophilicity and metabolic stability compared to 3-

hydroxyflavonols (e.g., Kaempferol), enhancing cellular uptake and bioavailability. It is a

known pharmacophore for inhibiting P-glycoprotein (P-gp/ABCB1).

6,7-Dihydroxy Motif (A-Ring): A rare substitution pattern (compared to the common 5,7-

dihydroxy) that confers potent 5-lipoxygenase (5-LOX) inhibitory activity and strong radical

scavenging potential due to the ortho-dihydroxy structure.

4'-Hydroxy Group (B-Ring): Critical for hydrogen bonding within kinase ATP-binding pockets.

Therapeutic Potential: Research indicates that flavonoids with this specific methoxylation and

hydroxylation pattern are promising candidates for:
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Reversal of Multidrug Resistance (MDR): Via P-gp efflux inhibition.

Anti-Inflammation: Dual inhibition of LOX/COX enzymes and NF-

B signaling.

Neuroprotection: Via Nrf2/ARE pathway activation (antioxidant response).

Key Signaling Pathways Affected
A. NF- B Pathway Suppression (Anti-Inflammatory)
The 6,7-dihydroxy moiety is structurally analogous to 6-hydroxyluteolin, a potent suppressor of

NF-

B. 6,7,4'-Trihydroxy-3-methoxyflavone is predicted to inhibit the phosphorylation of I

B

(IKK complex target), preventing the nuclear translocation of the p65/p50 subunits.

Mechanism: Inhibition of IKK

activity

Prevention of I

B

degradation

Cytosolic retention of NF-

B.

B. Nrf2/ARE Antioxidant Pathway Activation
The ortho-dihydroxy (catechol) structure on the A-ring undergoes auto-oxidation to form

electrophilic quinones, which can modify Keap1 cysteines. This releases Nrf2, allowing it to

translocate to the nucleus and upregulate Phase II detoxifying enzymes (HO-1, NQO1).
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C. ABCB1 (P-gp) Transporter Inhibition
The 3-methoxy group is a critical steric factor that allows the molecule to bind to the nucleotide-

binding domain (NBD) or transmembrane domain of P-glycoprotein, inhibiting the efflux of

chemotherapeutic agents (e.g., Doxorubicin) in resistant cancer cells.

Experimental Protocols
Protocol 1: Analysis of NF- B Nuclear Translocation
(Western Blot)
Objective: Quantify the inhibition of p65 nuclear entry in LPS-stimulated macrophages (RAW

264.7) or cytokine-stimulated epithelial cells.

Reagents:

Lysis Buffer A (Cytoplasmic): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.3% NP-40,

Protease/Phosphatase Inhibitors.

Lysis Buffer B (Nuclear): 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 25% Glycerol.

Primary Antibodies: Anti-NF-

B p65, Anti-Lamin B1 (Nuclear Loading Control), Anti-

-Actin (Cyto Control).

Step-by-Step Methodology:

Cell Seeding: Seed RAW 264.7 cells at

cells/dish (60mm) and culture for 24h.

Pre-treatment: Treat cells with 6,7,4'-Trihydroxy-3-methoxyflavone (Concentration range:

5, 10, 20

M) for 1 hour. Include a DMSO vehicle control (< 0.1%).

Stimulation: Add Lipopolysaccharide (LPS, 1
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g/mL) and incubate for 30 minutes. (Timing is critical for peak translocation).

Harvesting: Wash cells 2x with ice-cold PBS. Scrape into 1.5 mL tubes.

Fractionation:

Resuspend pellet in Buffer A (200

L). Incubate on ice 15 min.

Centrifuge 12,000 x g for 30s at 4°C. Supernatant = Cytoplasmic Fraction.

Resuspend the remaining nuclear pellet in Buffer B (50

L). Vortex vigorously every 10 min for 40 min on ice.

Centrifuge 14,000 x g for 10 min. Supernatant = Nuclear Fraction.

Western Blotting: Resolve 20

g protein on 10% SDS-PAGE. Blot for p65.

Validation: Effective treatment will show decreased p65 in the Nuclear fraction and

sustained/increased p65 in the Cytoplasmic fraction compared to LPS-only control.

Protocol 2: P-glycoprotein (P-gp) Functional Inhibition
Assay
Objective: Assess the compound's ability to inhibit drug efflux using Rhodamine 123 (Rh123)

accumulation.

Step-by-Step Methodology:

Cell System: Use MDR-positive cells (e.g., Caco-2 or Doxorubicin-resistant MCF-7/ADR).

Treatment: Incubate cells with 6,7,4'-Trihydroxy-3-methoxyflavone (10-50

M) or Verapamil (Positive Control, 20

M) for 2 hours.
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Dye Loading: Add Rhodamine 123 (5

M final) and incubate for another 60 minutes at 37°C.

Efflux Phase (Optional): Wash cells and incubate in dye-free medium containing the test

compound for 1 hour to measure retention.

Analysis:

Flow Cytometry: Trypsinize cells and measure fluorescence (FITC channel).

Result: A shift to higher fluorescence intensity indicates inhibition of P-gp efflux.

Data Summary & Expected Results

Parameter Assay Type
Expected Effect of
Compound

Effective
Concentration
(Est.)

Cell Viability MTT / CCK-8

Cytotoxic at high

doses (>50

M); Cytostatic at low

doses.

IC50 > 50

M (Normal cells)

NF-

B p65
Nuclear Fractionation

Reduced nuclear

accumulation.

10 - 20

M

I

B
Western Blot

Prevention of

degradation (Band

retention).

10 - 20

M

ROS Levels DCFDA Fluorescence

Reduction in oxidative

stress (ROS

scavenging).

5 - 10

M

P-gp Activity Rh123 Accumulation
Increased intracellular

dye retention.

20 - 50

M
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Pathway Visualization
Figure 1: Dual Mechanism of Action (Anti-Inflammatory
& Antioxidant)
This diagram illustrates the hypothesized mechanism where the compound inhibits the IKK

complex (Anti-inflammatory) while simultaneously activating Nrf2 via electrophilic modulation

(Antioxidant).
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Caption: Proposed signaling modulation. The compound inhibits IKK-mediated NF-κB

activation while liberating Nrf2 from Keap1 for antioxidant defense.

Figure 2: Experimental Workflow for Nuclear
Fractionation
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Caption: Step-by-step fractionation protocol to separate Cytosolic and Nuclear proteins for

Western Blot analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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